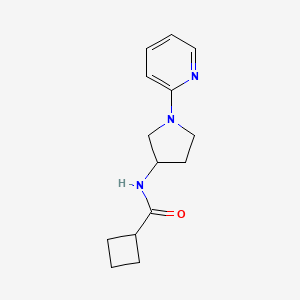

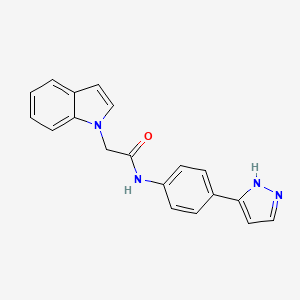

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

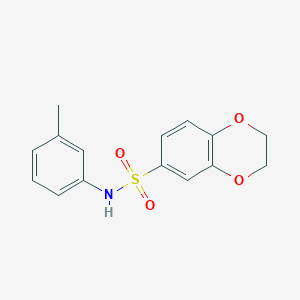

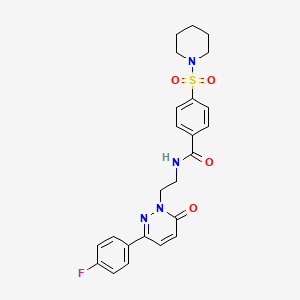

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH . The cyclobutanecarboxamide part of the molecule is a cyclobutane (a four-membered ring) attached to a carboxamide group (CONH2) .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which is a part of the given compound, has been reported in the literature . They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is a planar six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can undergo a variety of reactions including ring-opening reactions . The carboxamide group can participate in condensation reactions .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is frequently used in medicinal chemistry to create new drugs due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is beneficial for binding to enantioselective proteins . This compound could be used as a scaffold for developing novel drugs with selective biological targets.

Synthesis of Biologically Active Compounds

The pyrrolidine scaffold is versatile for synthesizing bioactive molecules with target selectivity. The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is particularly advantageous for creating compounds with a unique biological profile . This compound could be pivotal in synthesizing new molecules with potential therapeutic applications.

Exploration of Stereogenicity

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be created, leading to different biological profiles of drug candidates. This compound’s structure allows for the exploration of various stereoisomers and their effects on biological activity .

Structural Diversity in Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as this compound, are crucial in developing clinically active drugs. The introduction of heteroatomic fragments can modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Amide Synthesis

Amides are fundamental in organic compounds, polymers, natural products, and pharmaceuticals. The compound can be used in the synthesis of amides, which is a significant reaction in organic chemistry. This includes the synthesis of N-(pyridin-2-yl)amides, which have varied medicinal applications .

Anti-fibrotic Activity

Research into the anti-fibrotic activity of compounds is a growing field. The compound N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide could be investigated for its potential anti-fibrotic effects, which would be valuable in treating conditions like fibrosis .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp .

Biochemical Pathways

Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Pharmacokinetics

It’s worth noting that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Result of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been shown to have varied medicinal applications .

Action Environment

It’s worth noting that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, were mild and metal-free .

properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-14(11-4-3-5-11)16-12-7-9-17(10-12)13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMNDADUDSZZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2925635.png)

![N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2925638.png)

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)